molecular formula C4H4ClF3N4 B1434015 5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole CAS No. 1803607-11-5

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole

Cat. No. B1434015
M. Wt: 200.55 g/mol
InChI Key: GEPMTTAOIJPLCV-UHFFFAOYSA-N
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Description

Trifluoroethyl-containing compounds are often used in organic synthesis due to their unique properties. They are known for their high electronegativity and ability to form stable bonds .


Synthesis Analysis

The synthesis of trifluoroethyl-containing compounds often involves the use of trifluoroethyl trifluoroacetate as a starting material . The exact synthesis process can vary depending on the desired end product.


Molecular Structure Analysis

The molecular structure of trifluoroethyl-containing compounds is determined by the arrangement of the carbon, hydrogen, nitrogen, and fluorine atoms. The trifluoroethyl group (CF3CH2-) is a key feature of these compounds .


Chemical Reactions Analysis

Trifluoroethyl-containing compounds can undergo a variety of chemical reactions, including hydrogenation and condensation . The exact reactions will depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

Trifluoroethyl-containing compounds typically have high electronegativity and can form stable bonds. They may also exhibit unique physical properties, such as specific boiling points and densities .

Scientific Research Applications

Application

The trifluoromethyl group plays an increasingly important role in these fields. It is used in the trifluoromethylation of carbon-centered radical intermediates .

Results

2. Trifluoroethylation of Indoles

Application

A novel highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate was developed .

Method

The methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .

Results

Beyond the synthetic developments, quantum chemical calculations provide a deeper understanding of the transformation .

3. Organic Adsorption on Hierarchically Structured Surfaces for Superhydrophobicity

Application

Fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials involves preparing micro/nanostructures and chemical modification .

Method

Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .

Results

The self-repairing property due to organic adsorption again and the reversible superhydrophobicity/superhydrophilicity transition are also introduced .

4. Organic Adsorption on Hierarchically Structured Surfaces for Superhydrophobicity

Application

Fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials involves preparing micro/nanostructures and chemical modification .

Method

Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .

Results

The self-repairing property due to organic adsorption again and the reversible superhydrophobicity/superhydrophilicity transition are also introduced .

Safety And Hazards

Like all chemicals, trifluoroethyl-containing compounds should be handled with care. They can pose various safety hazards, such as flammability and skin corrosion .

Future Directions

The use of trifluoroethyl-containing compounds in various fields, including pharmaceuticals, agrochemicals, and materials science, is a topic of ongoing research . Future studies may focus on developing new synthesis methods, exploring novel applications, and improving our understanding of these compounds’ properties and mechanisms of action.

properties

IUPAC Name

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3N4/c5-1-3-9-11-12(10-3)2-4(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPMTTAOIJPLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN(N=N1)CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole
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5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole
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5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole
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5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole
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5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole
Reactant of Route 6
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5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole

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